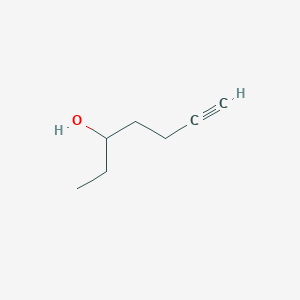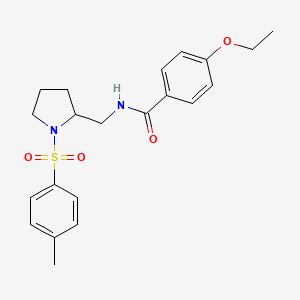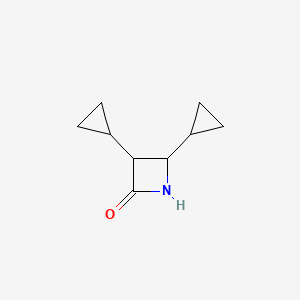![molecular formula C26H26N2O7S2 B2552904 Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 476366-26-4](/img/structure/B2552904.png)
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and 1,3-dipolar cycloaddition reactions. For instance, in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones yielded products in 70-96% yield . This suggests that the synthesis of the compound of interest might also involve similar cyclization strategies to introduce the thiazole and pyrrolidine moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, IR, ^1H NMR, and MS spectra . These techniques could be applied to determine the molecular structure of the compound , providing insights into its stereochemistry and electronic properties.
Chemical Reactions Analysis
While the specific chemical reactions of the compound of interest are not detailed, the papers describe the reactivity of similar compounds. For example, the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was tested, showing promising results against bacterial and fungal strains . This indicates that the compound of interest may also possess biological activity that could be explored in similar antimicrobial studies.
Physical and Chemical Properties Analysis
The physical and chemical properties such as acid dissociation constants of related compounds have been determined . These properties are crucial for understanding the behavior of the compound in different environments and could be predictive of the properties of the compound of interest. The synthesis process of related compounds, such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, with yields above 60%, also provides a reference for the potential yield and purity that might be expected for the synthesis of the compound of interest .
Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of thiophene and benzodioxole have been explored for their potential therapeutic benefits. For instance, N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been identified as potent and selective small molecule ETA receptor antagonists. The structural modification of the aryl group, including the substitution with a benzo-[d][1,3]dioxole group, was found to enhance the in vivo activity and moderate half-lives of these compounds (Wu et al., 1997). This highlights the relevance of compounds containing thiophene and benzodioxole moieties in the development of new therapeutic agents.
Organic Synthesis and Chemical Properties
The synthesis and reactions of compounds involving thiophene and benzodioxole frameworks have been extensively studied. For example, novel synthesis methods have been developed for tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, demonstrating the utility of these frameworks in organic synthesis (Abdalha et al., 2011). Additionally, eco-friendly solvents have been employed for palladium-catalyzed desulfitative C-H bond arylation of heteroarenes, including thiophene derivatives, showcasing advancements in greener synthesis approaches (Hfaiedh et al., 2015).
properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7S2/c1-16-22(14-17-5-10-20-21(13-17)35-15-34-20)36-25(23(16)26(30)33-2)27-24(29)18-6-8-19(9-7-18)37(31,32)28-11-3-4-12-28/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVVRCOMOXLWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2552828.png)


![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)
